Cecropin B

Description

Properties

IUPAC Name |

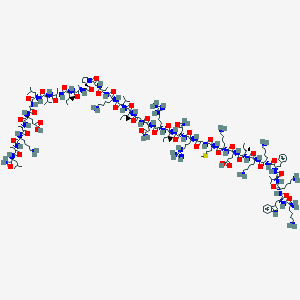

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C176H302N52O41S/c1-25-97(15)140(174(269)224-139(96(13)14)168(263)212-113(57-36-43-72-179)155(250)199-101(19)145(240)198-91-134(234)228-79-50-64-128(228)167(262)202-104(22)149(244)225-141(98(16)26-2)171(266)203-105(23)148(243)222-137(94(9)10)169(264)219-123(82-93(7)8)152(247)196-89-132(232)205-119(65-67-135(235)236)156(251)201-102(20)146(241)206-112(56-35-42-71-178)154(249)200-103(21)147(242)215-122(144(187)239)81-92(5)6)221-133(233)90-197-153(248)126(85-129(185)229)217-160(255)118(63-49-78-193-176(190)191)213-172(267)143(100(18)28-4)227-166(261)127(86-130(186)230)218-157(252)111(62-48-77-192-175(188)189)204-131(231)88-195-151(246)121(69-80-270-24)211-159(254)114(58-37-44-73-180)207-161(256)120(66-68-136(237)238)214-173(268)142(99(17)27-3)226-163(258)117(61-40-47-76-183)208-158(253)115(59-38-45-74-181)209-164(259)124(83-106-51-30-29-31-52-106)220-170(265)138(95(11)12)223-162(257)116(60-39-46-75-182)210-165(260)125(216-150(245)109(184)54-34-41-70-177)84-107-87-194-110-55-33-32-53-108(107)110/h29-33,51-53,55,87,92-105,109,111-128,137-143,194H,25-28,34-50,54,56-86,88-91,177-184H2,1-24H3,(H2,185,229)(H2,186,230)(H2,187,239)(H,195,246)(H,196,247)(H,197,248)(H,198,240)(H,199,250)(H,200,249)(H,201,251)(H,202,262)(H,203,266)(H,204,231)(H,205,232)(H,206,241)(H,207,256)(H,208,253)(H,209,259)(H,210,260)(H,211,254)(H,212,263)(H,213,267)(H,214,268)(H,215,242)(H,216,245)(H,217,255)(H,218,252)(H,219,264)(H,220,265)(H,221,233)(H,222,243)(H,223,257)(H,224,269)(H,225,244)(H,226,258)(H,227,261)(H,235,236)(H,237,238)(H4,188,189,192)(H4,190,191,193)/t97-,98-,99-,100-,101-,102-,103-,104-,105-,109-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,137-,138-,139-,140-,141-,142-,143-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQHNFUJWYYSEC-MQAAYMCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C176H302N52O41S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90230334 |

Source

|

| Record name | Cecropin B protein, Insecta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3835 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80451-05-4 |

Source

|

| Record name | Cecropin B protein, Insecta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080451054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cecropin B protein, Insecta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Disruption of Bacterial Defenses: A Technical Guide to the Mechanism of Action of Cecropin B

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Cecropin B, a potent, naturally occurring antimicrobial peptide (AMP), represents a promising avenue in the search for novel antibiotics. First isolated from the hemolymph of the giant silk moth, Hyalophora cecropia, this cationic peptide exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary mode of action involves the targeted disruption of the bacterial cell membrane, a mechanism that is fundamentally different from conventional antibiotics and thus less prone to the development of bacterial resistance.[3] This technical guide provides a comprehensive overview of the molecular interactions, biophysical consequences, and experimental methodologies used to elucidate the mechanism of action of this compound on bacterial membranes.

The Molecular Architecture of this compound

This compound is a 35- to 37-residue peptide characterized by a distinct structural motif crucial for its function.[3][4] Its structure is composed of two primary α-helical segments: an amphipathic N-terminal helix and a more hydrophobic C-terminal helix.[4][5] These are connected by a flexible hinge region, often containing glycine and proline residues, which imparts conformational adaptability to the molecule.[4][5] The N-terminal region is rich in positively charged amino acids, such as lysine, conferring a net positive charge to the peptide.[3][4] This cationic nature is a key determinant in its initial interaction with the anionic surfaces of bacterial membranes.[3][6]

Core Mechanism: A Multi-Step Assault on the Bacterial Membrane

The bactericidal activity of this compound is a rapid, concentration-dependent process that culminates in the loss of membrane integrity and cell death.[3] The mechanism can be dissected into several key stages, beginning with an electrostatic attraction and culminating in physical disruption of the lipid bilayer.

Initial Electrostatic Binding

The journey of this compound begins with a crucial electrostatic interaction. Bacterial membranes are rich in negatively charged components. In Gram-negative bacteria, this includes the lipopolysaccharide (LPS) of the outer membrane, while in Gram-positive bacteria, teichoic acids in the cell wall provide the anionic targets.[2] The positively charged N-terminus of this compound is drawn to these surfaces, leading to an initial, reversible binding.[3][6] This interaction is selective; the zwitterionic nature of mammalian cell membranes, which have a lower net negative charge, results in weaker binding and contributes to this compound's low toxicity toward eukaryotic cells.[5][6]

Membrane Insertion and Pore Formation

Following the initial binding, this compound undergoes a conformational change, adopting a more defined α-helical structure as it inserts into the hydrophobic core of the membrane.[7] Several models have been proposed to describe the subsequent disruption of the membrane, with evidence suggesting that the precise mechanism may depend on factors like peptide concentration and lipid composition.

-

The Toroidal Pore Model: In this model, the inserted this compound peptides induce a significant local curvature in the membrane. They associate with the polar head groups of the phospholipids, forcing the lipid bilayer to bend inward continuously, creating a water-filled channel lined by both the peptides and the lipid head groups.[8] This model accounts for the passage of ions and larger molecules, leading to rapid depolarization and leakage of cellular contents.

-

The "Carpet-like" Mechanism: At higher concentrations, this compound may act via a detergent-like or "carpet" mechanism. Peptides accumulate on the surface of the membrane, oriented parallel to the lipid bilayer.[3][9] Once a critical threshold concentration is reached, this "carpet" of peptides disrupts the membrane's structural integrity, leading to the formation of transient holes or even the complete dissolution of the membrane into micelle-like structures.[3][8]

-

The Barrel-Stave Model: While less commonly cited for this compound, this model proposes that peptides oligomerize within the membrane, arranging themselves like staves in a barrel to form a transmembrane pore.[8] The hydrophobic surfaces of the peptides face the lipid tails, while the hydrophilic surfaces line the aqueous channel.

Electron microscopy studies have visualized the dramatic consequences of these interactions, revealing blister formation, surface dents, and eventual cell lysis in bacteria treated with this compound.[3]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various standardized assays, providing critical data for drug development professionals.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Haemophilus parasuis (15 strains) | Gram-Negative | 2 - 16 | [3] |

| Escherichia coli BUE55 | Gram-Negative | (Not specified, but noted as highly sensitive) | [1] |

| Pseudomonas aeruginosa | Gram-Negative | 0.4 | [10] |

| Staphylococcus aureus | Gram-Positive | >256 | [1][10] |

| Staphylococcus epidermidis | Gram-Positive | >256 | [1] |

Note: Gram-negative bacteria are generally more susceptible to this compound than Gram-positive organisms.[1]

Table 2: Bactericidal Kinetics of this compound against H. parasuis

| Concentration | Bacterial Concentration (CFU/mL) | Time to Eradication | Reference |

| 8 µg/mL | 10^5 | 10 minutes | [3] |

| 2-8 µg/mL | 10^5 | 20 minutes | [3] |

| 100 µg/mL | 10^8 | 10 minutes | [3] |

Table 3: Hemolytic Activity of this compound

| Peptide | Concentration (µM) | Hemolysis (%) | Reference |

| This compound | 200 | ~0 | [5] |

| Melittin (Control) | 0.78 | 10 | [5] |

The lack of significant hemolytic activity underscores the selectivity of this compound for bacterial membranes over eukaryotic ones.[5]

Experimental Protocols

Understanding the methods used to study this compound is essential for interpreting data and designing future research.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Methodology: A broth microdilution method is typically used.[5]

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of the target bacteria (e.g., 5 x 10^5 CFU/mL).

-

Include positive (bacteria only) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest peptide concentration in which no visible turbidity is observed.[5]

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique used to investigate the secondary structure of peptides in different environments.

-

Methodology: This method measures the differential absorption of left- and right-circularly polarized light by the peptide backbone.[11]

-

Dissolve lyophilized this compound in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).

-

Record a baseline CD spectrum of the peptide in the buffer alone. This typically shows a random coil structure.

-

Introduce a membrane-mimicking environment, such as liposomes (e.g., POPC/POPG vesicles), SDS micelles, or even whole bacterial cells.[7][12]

-

Record the CD spectrum of the peptide in the presence of the membrane mimic.

-

An increase in α-helical content, indicated by characteristic negative bands around 208 and 222 nm, demonstrates that the peptide folds upon interacting with the membrane.[7]

-

Electron Microscopy (SEM/AFM)

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to directly visualize the morphological damage inflicted on bacteria.

-

Methodology:

-

Treat a mid-logarithmic phase bacterial culture with this compound at a specified concentration (e.g., 1x or 4x MIC).

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Fix the bacterial cells using an appropriate fixative (e.g., glutaraldehyde).

-

Prepare the samples for microscopy (e.g., dehydration, sputter-coating for SEM).

-

Image the cells and compare them to untreated control cells to observe changes such as blistering, surface roughening, protrusions, and cell lysis.[3]

-

Membrane Permeabilization Assay

These assays measure the extent and kinetics of membrane disruption.

-

Methodology (Dye Leakage):

-

Load liposomes or bacterial cells with a fluorescent dye (e.g., calcein).

-

Add this compound to the suspension.

-

Monitor the increase in fluorescence over time as the dye leaks out of the permeabilized membranes. The rate and extent of leakage provide kinetic information about pore formation.[13]

-

Conclusion

This compound employs a sophisticated, multi-step mechanism to kill bacteria, initiated by electrostatic attraction and culminating in the catastrophic failure of the cell membrane. Its rapid, potent bactericidal activity, coupled with its selectivity for prokaryotic over eukaryotic cells, makes it an outstanding candidate for therapeutic development. A thorough understanding of its interaction with the lipid bilayer, quantified by robust experimental data, is paramount for harnessing its potential in the ongoing fight against antibiotic-resistant pathogens.

References

- 1. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial peptide this compound functions in pathogen resistance of Mythimna separata | Bulletin of Entomological Research | Cambridge Core [cambridge.org]

- 3. Investigation of morphological changes of HPS membrane caused by this compound through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel this compound-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification and recombinant expression of an antimicrobial peptide (this compound-like) from soybean pest Anticarsia gemmatalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pore Forming Properties of Cecropin-Melittin Hybrid Peptide in a Natural Membrane [mdpi.com]

- 9. Antimicrobial Peptide-Lipid Binding Interactions and Binding Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. webmail.life.nthu.edu.tw [webmail.life.nthu.edu.tw]

- 12. air.unimi.it [air.unimi.it]

- 13. The dependence of membrane permeability by the antibacterial peptide this compound and its analogs, CB-1 and CB-3, on liposomes of different composition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Diversity of Cecropin Peptides in Insects

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cecropins are a class of potent, cationic antimicrobial peptides (AMPs) that form a critical component of the innate immune system in insects. First discovered in the giant silk moth, Hyalophora cecropia, these peptides have since been identified across a diverse range of insect orders.[1][2][3][4] They are characterized by their linear, alpha-helical structure and broad-spectrum activity against both Gram-negative and Gram-positive bacteria, as well as some fungi.[2][3][5] The rise of multidrug-resistant pathogens has spurred significant interest in cecropins as potential therapeutic agents. This guide provides an in-depth overview of the natural sources, molecular diversity, and biological activity of insect cecropins. It details the signaling pathways governing their synthesis, presents their antimicrobial efficacy in a comparative format, and outlines the key experimental protocols for their isolation, characterization, and activity assessment.

Natural Sources and Distribution of Cecropins

Cecropin peptides are not ubiquitous across all insect species but have been identified in several major orders, indicating a widespread yet specific distribution. Initially isolated from the Lepidopteran Hyalophora cecropia, subsequent research has confirmed their presence in Diptera (e.g., fruit flies, mosquitoes), Coleoptera (beetles), and more recently in orders such as Trichoptera, Neuroptera, Megaloptera, Mecoptera, and Siphonaptera.[1][2][6][7][8] The abundance and diversity of cecropin genes can vary significantly between these orders, with Lepidoptera and Trichoptera showing a particularly high degree of diversity, suggesting a significant evolutionary role for these peptides in their respective lineages.[6] These peptides are primarily synthesized in the fat body (the insect equivalent of the liver) and hemocytes (blood cells) and are secreted into the hemolymph upon immune stimulation, such as a septic injury or bacterial infection.[5][9]

Molecular Diversity and Classification

Insect cecropins are a family of structurally related peptides, typically 31-39 amino acids in length, that lack cysteine residues.[2][3][4] They are synthesized as larger precursor proteins, which are then proteolytically processed to yield the mature, active peptide.[2] A key structural feature of cecropins is their ability to form two alpha-helical segments: a strongly basic, amphipathic N-terminal helix and a more hydrophobic C-terminal helix, often connected by a flexible hinge region containing glycine and/or proline residues.[2][10][11] This amphipathic structure is crucial for their mechanism of action, which involves disrupting the integrity of microbial cell membranes.[4][12][13]

The family includes several types, such as Cecropin A, B, C, and D, which were first identified in H. cecropia.[3] Other cecropin-like peptides with different names, such as sarcotoxins, stomoxins, and papiliocins, have been identified in other insect species but share structural and functional homology.[1][2][4]

Antimicrobial Activity and Spectrum

Cecropins exhibit potent antimicrobial activity against a broad spectrum of pathogens. They are generally more effective against Gram-negative bacteria, a characteristic attributed to their interaction with the lipopolysaccharide (LPS) outer membrane.[6][14] However, many also show significant activity against Gram-positive bacteria and some fungi.[2][12] The efficacy of these peptides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible microbial growth. The table below summarizes the MIC values for various cecropins from different insect sources against a panel of pathogenic bacteria.

| Cecropin Type (Source Insect) | Target Microorganism | Gram Stain | MIC (µM) | Reference |

| Cecropin A (A. baumannii) | Acinetobacter baumannii | Negative | 2 | [15] |

| Cecropin B (Synthetic) | Pseudomonas aeruginosa | Negative | 0.4 | [15] |

| This compound (Synthetic) | Escherichia coli | Negative | 0.4 - 1.6 | [15] |

| Cecropin AD (Synthetic) | Staphylococcus aureus | Positive | 0.2 | [15] |

| Cecropin P1 (Ascaris suum) | Brucella spp. | Negative | 0.25 - 2 | [15] |

| Cecropin P1 (Ascaris suum) | Shigella spp. | Negative | 1 - 32 | [15] |

| Cecropin-like (BP100) (Hybrid) | Acinetobacter baumannii (MDR) | Negative | ~1.1 - 2.2 | [16] |

| Cecropin 4 (MdCec4) (Musca domestica) | Acinetobacter baumannii | Negative | 0.5 | [2] |

| Cecropin 4 (MdCec4) (Musca domestica) | Escherichia coli | Negative | 2 | [2] |

| Cecropin 4 (MdCec4) (Musca domestica) | Bacillus subtilis | Positive | 1 | [2] |

| rKR12AGPWR6 (Recombinant Cecropin-like) | Staphylococcus aureus | Positive | 2 µg/mL | [14] |

| rKR12AGPWR6 (Recombinant Cecropin-like) | Acinetobacter baumannii | Negative | 1 µg/mL | [14] |

Note: MIC values can vary based on the specific strain, assay conditions, and peptide purity. This table provides a comparative overview based on published data.

Biosynthesis and Regulation: The Toll and Imd Signaling Pathways

The production of cecropins and other antimicrobial peptides in insects is a rapid and highly regulated process, primarily controlled by two conserved signaling pathways: the Toll and the Immune deficiency (Imd) pathways.[5][17][18][19] These pathways are analogous to the mammalian Toll-like receptor (TLR) and Tumor Necrosis Factor Receptor (TNFR) signaling cascades, respectively.[17][18]

-

The Toll Pathway: Is mainly activated by Gram-positive bacteria and fungi.[17][19] The recognition of microbial components leads to a proteolytic cascade that activates the Spätzle ligand, which then binds to the Toll receptor. This initiates an intracellular signaling cascade culminating in the activation of the NF-κB-like transcription factors Dif and Dorsal, which translocate to the nucleus and induce the expression of specific AMP genes, including certain cecropins.[12][17][19]

-

The Imd Pathway: Is predominantly triggered by Gram-negative bacteria through the recognition of diaminopimelic acid (DAP)-type peptidoglycan by Peptidoglycan Recognition Proteins (PGRPs).[5][18] This activation leads to a signaling cascade involving the proteins Imd, dTAK1, and the IKK complex, which ultimately results in the cleavage and activation of the NF-κB transcription factor Relish.[17][18] Activated Relish moves to the nucleus and drives the expression of a battery of AMPs highly effective against Gram-negative bacteria, including the majority of cecropin genes.[12][13][18]

While often described as separate, some crosstalk exists between the Toll and Imd pathways, allowing for a nuanced and robust immune response.[18][20] In Drosophila, cecropin genes are regulated by both pathways, although the Imd pathway provides the major input for their induction upon systemic infection.[12][13]

Experimental Methodologies

The discovery and characterization of novel cecropin peptides involve a multi-step process. Below are detailed protocols for the key experiments.

Workflow for Cecropin Isolation and Characterization

The general workflow follows a logical progression from inducing the peptide's expression in the insect to purifying it and confirming its identity and function.

Detailed Experimental Protocols

Protocol 1: Induction and Extraction of Cecropins

-

Immune Challenge: Anesthetize insects (e.g., late-instar larvae) by chilling. Inject a small volume (5-10 µL) of a non-pathogenic bacterial suspension (e.g., E. coli and M. luteus, ~10^5 cells) into the hemocoel using a fine glass needle. Incubate the insects for 12-24 hours at their optimal temperature to allow for the synthesis and accumulation of AMPs.

-

Hemolymph Collection: Pierce the insect's cuticle with a sterile needle and collect the exuding hemolymph into a pre-chilled microcentrifuge tube containing a few crystals of phenylthiourea (PTU) to prevent melanization.

-

Acidic Extraction: Centrifuge the collected hemolymph at 12,000 x g for 10 minutes at 4°C to remove hemocytes and debris. Transfer the supernatant to a new tube and add an equal volume of 0.1% trifluoroacetic acid (TFA, v/v) to precipitate larger proteins while keeping small peptides in solution. Centrifuge again under the same conditions and collect the supernatant.

Protocol 2: Solid-Phase Extraction (SPE) for Desalting and Concentration

-

Cartridge Equilibration: Use a C18 SPE cartridge. Condition the cartridge by washing with 100% acetonitrile (ACN) containing 0.1% TFA, followed by equilibration with the starting buffer (e.g., 5% ACN, 0.1% TFA).[15]

-

Sample Loading: Load the acidified hemolymph supernatant onto the equilibrated C18 cartridge. Peptides will bind to the stationary phase.

-

Washing: Wash the cartridge with several volumes of the starting buffer to remove salts and other highly polar impurities.

-

Elution: Elute the bound peptides with a high-organic solvent, typically 60-80% ACN with 0.1% TFA.[12] This eluate contains a concentrated and partially purified mixture of peptides.

Protocol 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Sample Preparation: Lyophilize the SPE eluate and reconstitute it in a minimal volume of HPLC Buffer A (e.g., 0.1% TFA in water).

-

Chromatography: Inject the sample onto a C18 RP-HPLC column.[4] Elute the peptides using a linear gradient of Buffer B (e.g., 0.1% TFA in ACN). A typical gradient might be 5% to 65% Buffer B over 60 minutes at a flow rate of 1 mL/min.[5]

-

Fraction Collection: Monitor the elution profile at 214 nm and 280 nm. Collect fractions corresponding to distinct peaks using an automated fraction collector.

-

Analysis: Lyophilize the collected fractions and subject them to antimicrobial activity assays to identify the fractions containing the active peptide(s).

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Inoculum Preparation: Culture the target bacterial strain overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to a standardized concentration, typically ~5 x 10^5 colony-forming units (CFU)/mL.[10][11][14]

-

Peptide Dilution Series: In a 96-well microtiter plate, prepare a two-fold serial dilution of the purified peptide in the broth. Concentrations may range from 128 µg/mL down to 0.125 µg/mL.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the plate.[9][14] Include a positive control well (bacteria only) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[10][14]

-

MIC Determination: The MIC is the lowest peptide concentration in which no visible bacterial growth is observed.[11][14]

Protocol 5: MALDI-TOF Mass Spectrometry for Peptide Identification

-

Sample Preparation: Mix 1 µL of the active, purified HPLC fraction with 1 µL of a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% ACN, 0.1% TFA).[17]

-

Spotting: Spot the mixture onto a MALDI target plate and allow it to air-dry completely, permitting co-crystallization of the peptide and matrix.

-

Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in positive ion linear or reflector mode to obtain the peptide's monoisotopic mass.[17][19] This provides a highly accurate molecular weight, which can be compared against databases or used to confirm the identity of a known cecropin. For novel peptides, the mass is a critical piece of characterization data.

Conclusion and Future Prospects

Cecropin peptides represent a vast and diverse family of natural antimicrobial agents with significant therapeutic potential. Their broad-spectrum activity, potent bactericidal mechanism, and the low propensity for inducing microbial resistance make them attractive candidates for drug development. The methodologies outlined in this guide provide a framework for the continued discovery and characterization of novel cecropins from the immense biodiversity of the insect world. Future research will likely focus on peptide engineering to enhance stability and target specificity, as well as the development of innovative delivery systems to overcome the challenges associated with peptide-based therapeutics. Harnessing the power of these natural insect defenders offers a promising avenue in the global fight against infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial functional divergence of the cecropin antibacterial peptide gene family in Musca domestica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hristov.com [hristov.com]

- 6. academic.oup.com [academic.oup.com]

- 7. protocols.io [protocols.io]

- 8. ibg.kit.edu [ibg.kit.edu]

- 9. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. MALDI-TOF MS/MS analysis for peptide identification [bio-protocol.org]

- 17. Peptide mass fingerprinting: protein identification using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protein identification by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protein Identification by MALDI-TOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

The Potent Arsenal of Cecropin B: An In-Depth Technical Guide to its Antimicrobial Spectrum Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cecropin B, a member of the cecropin family of antimicrobial peptides (AMPs), represents a promising class of natural antibiotics with potent activity, particularly against Gram-negative bacteria.[1][2] First isolated from the Cecropia moth, Hyalophora cecropia, this cationic peptide has garnered significant attention for its potential to combat multidrug-resistant pathogens.[2][3] Comprised of 35-37 amino acids, this compound adopts an amphipathic alpha-helical structure, a key feature for its membrane-disrupting mechanism of action.[1] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound against a range of clinically relevant Gram-negative bacteria, details the experimental protocols for its evaluation, and visualizes its mechanism of action.

Antimicrobial Spectrum of this compound

The efficacy of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth of a microorganism. This compound has demonstrated broad-spectrum activity against a variety of Gram-negative bacteria. The following table summarizes the reported MIC values for this compound and its analogues against several key Gram-negative pathogens.

| Gram-Negative Bacterium | Strain | Cecropin Analogue | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | This compound | 0.4 | [4] |

| Escherichia coli | DH5α | This compound | 1.56 | [1] |

| Escherichia coli | BUE55 (LPS defective) | This compound | <0.1 | [3] |

| Pseudomonas aeruginosa | ATCC 27853 | This compound | 3.125 | [1] |

| Pseudomonas aeruginosa | ATCC 27853 | Q53 CecB | 2.2 µM | [5] |

| Pseudomonas aeruginosa | ATCC 25668 (mucoid) | Q53 CecB | 2.2 µM | [5] |

| Klebsiella pneumoniae | ATCC 13883 | Cecropin-4 | 4-8 | [6] |

| Klebsiella pneumoniae | Clinical Isolates (MDR) | This compound | 6.25 - 50 | [7] |

| Acinetobacter baumannii | ATCC 19606 | CA(1-8)M(1-18) | 1.4 | [8] |

| Acinetobacter baumannii | Colistin-Resistant | CA(1-8)M(1-18) | 2-8 | [9] |

| Salmonella enterica | serovar Typhimurium | Cecropin A | No measurable MIC alone | [10] |

Mechanism of Action: A Multi-Step Assault on the Bacterial Envelope

The bactericidal activity of this compound against Gram-negative bacteria is a rapid, multi-step process targeting the integrity of the bacterial cell envelope. The primary mechanism involves direct interaction with and disruption of the bacterial membranes.

Initial Interaction and Outer Membrane Permeabilization

As a cationic peptide, this compound is electrostatically attracted to the negatively charged lipopolysaccharide (LPS) molecules on the outer membrane of Gram-negative bacteria.[1] This initial binding displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to a localized destabilization of the outer membrane.[11] This disruption allows this compound to traverse the outer membrane and access the periplasmic space.

Inner Membrane Disruption and Cell Death

Following translocation across the outer membrane, this compound interacts with the negatively charged phospholipids of the inner cytoplasmic membrane. Its amphipathic nature facilitates its insertion into the lipid bilayer, leading to the formation of pores or channels.[12] This disruption of the inner membrane's integrity results in the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.

References

- 1. A novel this compound-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial peptide this compound functions in pathogen resistance of Mythimna separata | Bulletin of Entomological Research | Cambridge Core [cambridge.org]

- 3. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

- 7. A novel antibacterial approach of Cecropin-B peptide loaded on chitosan nanoparticles against MDR Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of Cecropin A-Melittin Hybrid Peptides against Colistin-Resistant Clinical Strains of Acinetobacter baumannii: Molecular Basis for the Differential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Cecropin A Improves the Antibacterial Activity of Hen Egg White Lysozyme against Challenging Salmonella enterica Serovars - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Cecropin-like antimicrobial peptide protects mice from lethal E.coli infection - PMC [pmc.ncbi.nlm.nih.gov]

The Cecropin Family of Antimicrobial Peptides: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Structure, Function, and Therapeutic Potential of Cecropins

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among the most promising candidates are antimicrobial peptides (AMPs), key components of the innate immune system of many organisms. The cecropin family, first isolated from the giant silk moth Hyalophora cecropia, represents a well-characterized class of AMPs with potent and broad-spectrum activity against a wide range of pathogens, as well as promising anticancer and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the cecropin family, including their structure, mechanism of action, and spectrum of activity, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological processes and workflows.

Core Characteristics of the Cecropin Family

Cecropins are small, cationic peptides, typically 31-37 amino acids in length.[1] Their primary structure is characterized by a highly basic N-terminal region and a more hydrophobic C-terminal region, often connected by a flexible hinge containing glycine and/or proline residues.[4][5] This amphipathic nature is crucial for their biological activity. In membrane-mimicking environments, cecropins adopt a predominantly α-helical secondary structure, forming two helical domains separated by the hinge region.[4][6]

Several members of the cecropin family have been identified and characterized from various insect species, including Cecropin A, B, and D from Hyalophora cecropia, and Papiliocin from the swallowtail butterfly Papilio xuthus.[1][3][4][7][8] Additionally, numerous synthetic analogs and hybrid peptides, such as the Cecropin A-Melittin hybrids, have been developed to enhance their antimicrobial potency and therapeutic index.[9][10][11]

Mechanism of Action

The primary mode of action for cecropins is the disruption of microbial cell membranes.[1][4] This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[12] Upon binding to the membrane surface, cecropins undergo a conformational change, inserting their hydrophobic domains into the lipid bilayer.[4]

Several models have been proposed to describe the subsequent membrane permeabilization:

-

Pore Formation: At lower concentrations, cecropins are thought to form ion-permeable channels or pores in the membrane, leading to the dissipation of the membrane potential and leakage of cellular contents.[1][13][14]

-

Carpet Model: At higher concentrations, the peptides are proposed to accumulate on the membrane surface in a "carpet-like" manner, disrupting the lipid packing and causing detergent-like solubilization of the membrane.[15][16]

Beyond direct membrane disruption, some cecropins can translocate across the cell membrane and interact with intracellular targets, such as nucleic acids, or inhibit essential cellular processes like proline uptake.[1][17]

Quantitative Data: Antimicrobial Activity and Cytotoxicity

The antimicrobial efficacy of cecropins is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various cecropins against a range of bacterial and fungal pathogens, as well as their cytotoxic effects on mammalian cells.

| Cecropin/Analog | Gram-Negative Bacteria | MIC (μM) | Gram-Positive Bacteria | MIC (μM) | Fungi (Candida albicans) | MIC (μM) | Reference(s) |

| Cecropin A | Escherichia coli | 0.3 - 2.5 | Staphylococcus aureus | 2.5 - 20 | 5 - 10 | [5][18][19] | |

| Pseudomonas aeruginosa | 1 - 5 | Bacillus subtilis | 1 - 5 | [18][19] | |||

| Cecropin B | Escherichia coli | 0.2 - 1.6 | Staphylococcus aureus | 1.6 - 3 | Not Reported | [3][20] | |

| Pseudomonas aeruginosa | 0.75 - 4 | Bacillus subtilis | Not Reported | [3][13][20] | |||

| Cecropin D | Escherichia coli | 4.55 µg/mL | Staphylococcus aureus | 4.55 µg/mL | Not Reported | [1][21] | |

| Klebsiella pneumoniae | 32 - >256 µg/mL | [9] | |||||

| Papiliocin | Escherichia coli | 0.5 - 1 | Staphylococcus aureus | 8 - 16 | 4 | [22][23] | |

| Pseudomonas aeruginosa | 1 - 2 | Bacillus subtilis | 4 - 8 | [22][23] |

| Cecropin/Analog | Cell Line | Cytotoxicity Metric | Value (µM) | Reference(s) |

| Cecropin A | Human Red Blood Cells | Hemolytic Activity | Low (<10% at 100 µM) | [17] |

| Bladder Cancer Cells (T24, RT4) | IC50 | 73 - 220 µg/mL | [24][25] | |

| Human Fibroblasts (ZF07) | IC50 | > 250 µg/mL | [24][25] | |

| Leukemia Cells (HL-60) | IC50 | ~30 | [1][6][26] | |

| This compound | Human Red Blood Cells | Hemolytic Activity | Low (<10% at 100 µM) | [14][27] |

| Bladder Cancer Cells (T24, RT4) | IC50 | 98 - 185 µg/mL | [24][25] | |

| Human Fibroblasts (3T6) | IC50 | > 250 µg/mL | [24][25] | |

| Breast Cancer Cells (MDA-MB-231) | Cytostasis (120 µM) | 33.16% | [15][16] | |

| Papiliocin | NIH 3T3 Fibroblasts | Cytotoxicity | Not toxic up to 25 µM | [23] |

| Human Red Blood Cells | Hemolytic Activity | No hemolysis up to 100 µM | [22] |

Experimental Protocols

Solid-Phase Peptide Synthesis of Cecropins

Solid-phase peptide synthesis (SPPS) is the standard method for producing cecropins and their analogs. The following protocol is a generalized procedure based on the Fmoc/tBu strategy.[28]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine in dimethylformamide (DMF) (20% v/v)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3-5 equivalents) and coupling reagents (e.g., HBTU/HOBt, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and add the mixture to the deprotected resin. Agitate for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the crude peptide by adding cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, wash with cold ether, and air-dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[29][30][31][32]

Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a standard method for determining the MIC of antimicrobial agents.[2][3][18][33][34]

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Cecropin peptide stock solution

-

Sterile saline or phosphate-buffered saline (PBS)

Procedure:

-

Inoculum Preparation: Grow the microbial strain overnight in MHB. Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Peptide Dilution: Prepare a serial two-fold dilution of the cecropin peptide in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control well (microbes in MHB without peptide) and a negative control well (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that results in no visible growth of the microorganism.

Visualizing Cecropin-Related Pathways and Workflows

Signaling Pathways

Experimental Workflows

Therapeutic Potential and Future Directions

The potent antimicrobial activity, low cytotoxicity towards mammalian cells, and distinct mechanism of action make cecropins and their analogs highly attractive candidates for the development of new therapeutics.[16][21][35] Their ability to combat multidrug-resistant bacteria is of particular significance in the current era of widespread antibiotic resistance.

Furthermore, the selective anticancer properties of cecropins offer a promising avenue for the development of novel cancer therapies with potentially fewer side effects than conventional chemotherapy.[15][16][24][25][26][36] Their anti-inflammatory effects, mediated in part by the neutralization of LPS, also suggest their potential use in treating inflammatory conditions.[8][37][25]

Challenges to the clinical development of cecropins include their susceptibility to proteolytic degradation and the cost of large-scale synthesis.[21] Ongoing research is focused on addressing these limitations through the design of more stable and potent analogs, the development of efficient recombinant production systems, and the use of drug delivery systems to enhance their in vivo efficacy. The continued exploration of the cecropin family holds great promise for the future of infectious disease and cancer treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 3. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid-phase synthesis of cecropin A and related peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Papiliocin peptide [novoprolabs.com]

- 8. Structure and function of papiliocin with antimicrobial and anti-inflammatory activities isolated from the swallowtail butterfly, Papilio xuthus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Cecropin D-Derived Short Cationic Antimicrobial Peptide Exhibits Antibacterial Activity Against Wild-Type and Multidrug-Resistant Strains of Klebsiella pneumoniae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-antibacterial, antitumor and hemolytic activity relationships of cecropin A-magainin 2 and cecropin A-melittin hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-antitumor and hemolytic activity relationships of synthetic peptides derived from cecropin A-magainin 2 and cecropin A-melittin hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of morphological changes of HPS membrane caused by this compound through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel antibacterial approach of Cecropin-B peptide loaded on chitosan nanoparticles against MDR Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Cytotoxic Effect of Cecropin A and this compound on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]

- 16. The Cytotoxic Effect of Cecropin A and this compound on the MDA-MB-231 and M14K Tumour Cell Lines - Journal of Biomedical Science and Engineering - SCIRP [scirp.org]

- 17. Hybridization with Insect Cecropin A (1–8) Improve the Stability and Selectivity of Naturally Occurring Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Broth Microdilution Assay [bio-protocol.org]

- 19. Synthesis of the antibacterial peptide cecropin A (1-33) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Secretion and activity of antimicrobial peptide cecropin D expressed in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure and Function of Papiliocin with Antimicrobial and Anti-inflammatory Activities Isolated from the Swallowtail Butterfly, Papilio xuthus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure-activity relationships of cecropin-like peptides and their interactions with phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Selective cytotoxicity of the antibacterial peptide ABP-dHC-Cecropin A and its analog towards leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. solid-phase-peptide-synthesis-from-standard-procedures-to-the-synthesis-of-difficult-sequences - Ask this paper | Bohrium [bohrium.com]

- 29. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Three-Dimensional Structure of the Antimicrobial Peptide Cecropin P1 in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. pubcompare.ai [pubcompare.ai]

- 34. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 35. Insect Cecropins, Antimicrobial Peptides with Potential Therapeutic Applications [mdpi.com]

- 36. researchgate.net [researchgate.net]

- 37. Functional Roles of Aromatic Residues and Helices of Papiliocin in its Antimicrobial and Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Cecropin B: A Technical Guide to its Amino Acid Sequence, Physicochemical Properties, and Bioactivity

For Immediate Release

This technical guide provides a comprehensive overview of the antimicrobial peptide (AMP) Cecropin B, intended for researchers, scientists, and drug development professionals. It details the peptide's core characteristics, biological activities, and the experimental methodologies used for its evaluation.

Executive Summary

This compound is a potent, 35-amino acid cationic antimicrobial peptide originally isolated from the cecropia moth, Hyalophora cecropia. As a key component of the insect's innate immune system, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves the disruption of bacterial cell membranes. Structurally, it is characterized by two α-helices connected by a flexible hinge region. This document synthesizes key data on its physicochemical properties, antimicrobial efficacy, and cytotoxicity, providing a foundational resource for its potential development as a novel therapeutic agent.

Amino Acid Sequence and Physicochemical Properties

This compound is a linear peptide with a C-terminal amidation, a common feature in antimicrobial peptides that enhances stability and activity[1][2]. Its primary structure and key physicochemical parameters are summarized below.

Amino Acid Sequence

The single-letter amino acid sequence of this compound is as follows:

KWKVFKKIEKMGRNIRNGIVKAGPAIAVLGEAKAL-NH₂ [3][4][5][6][7]

Physicochemical Data Summary

The fundamental properties of this compound are presented in Table 1. These parameters are crucial for understanding its interaction with biological membranes and its overall bioactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Amino Acid Count | 35 | [1][8][9] |

| Molecular Weight (Da) | ~3834.7 | [4][6][10][11] |

| Molecular Formula | C₁₇₆H₃₀₂N₅₂O₄₁S | [4][6][7] |

| Net Charge (at pH 7.0) | +7 | [8][9] |

| Isoelectric Point (pI) | 8.40 - 10.44 | [9][12] |

| Structure | Two α-helices with a hinge region | [1][3] |

| C-Terminal Modification | Amidation | [1][4][6] |

| Hydrophobic Residues | 17 out of 35 (48.6%) | [8][9] |

Biological Activity

This compound's primary biological function is its antimicrobial activity. It has also been investigated for its cytotoxic effects against cancer cells, demonstrating a degree of selectivity.

Antimicrobial Activity

This compound is particularly effective against Gram-negative bacteria, a characteristic attributed to its strong interaction with lipopolysaccharides (LPS) in the outer membrane[10][13]. Table 2 summarizes its Minimum Inhibitory Concentration (MIC) against a range of bacterial pathogens.

Table 2: Antimicrobial Activity (MIC) of this compound

| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |

| Escherichia coli | ATCC 25922 | 0.4 - 1.6 | [14] |

| Escherichia coli | (Various) | 0.78 - 1.56 | [15] |

| Pseudomonas aeruginosa | ATCC 27853 | 0.4 | [14] |

| Pseudomonas aeruginosa | (Various) | 64 | [14] |

| Klebsiella pneumoniae | (MDR Isolates) | 6.25 - 50 | [16] |

| Haemophilus parasuis | (Various) | 2 - 16 | [2] |

| Staphylococcus aureus | (Various) | >256 | [14] |

| Staphylococcus epidermidis | (Various) | >256 | [14] |

MIC values can vary based on the specific strain and the assay conditions used.

Cytotoxicity and Hemolytic Activity

An essential aspect of drug development is evaluating a compound's toxicity towards host cells. This compound generally displays low hemolytic activity and selective cytotoxicity against certain cancer cell lines, while sparing normal cells[8][13][17].

Table 3: Cytotoxicity of this compound

| Cell Line | Cell Type | Activity Metric | Value (µg/mL) | Reference(s) |

| 486P | Bladder Cancer | IC₅₀ | 181.1 - 240.4 | [8] |

| RT4 | Bladder Cancer | IC₅₀ | 181.1 - 240.4 | [8] |

| 647V | Bladder Cancer | IC₅₀ | 181.1 - 240.4 | [8] |

| J82 | Bladder Cancer | IC₅₀ | 181.1 - 240.4 | [8] |

| ZF07 / 3T6 | Benign Fibroblasts | IC₅₀ | Not Determined | [8] |

| Mouse Erythrocytes | Red Blood Cells | Hemolysis | < 5% at 200 µM | [13] |

| Human Erythrocytes | Red Blood Cells | Hemolysis | Low | [16] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration at which cell viability is reduced by 50%.

Mechanism of Action

The primary bactericidal mechanism of this compound is the disruption of cell membrane integrity. This process can be visualized as a multi-step interaction.

Beyond direct membrane lysis, cecropins can exert immunomodulatory effects. By binding to bacterial lipopolysaccharide (LPS), this compound can neutralize this potent endotoxin and suppress the downstream inflammatory signaling cascade in host cells, such as the production of TNF-α and other cytokines via Toll-like receptor (TLR) pathways[13][18].

Experimental Protocols

Standardized methodologies are critical for the consistent evaluation of antimicrobial peptides. The following sections outline the core protocols for determining the MIC and hemolytic activity of this compound.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI)[11][19][20].

Protocol for Hemolysis Assay

This assay quantifies the peptide's lytic activity against red blood cells (RBCs), serving as a primary screen for cytotoxicity[6][21][22].

-

RBC Preparation : Obtain fresh erythrocytes (e.g., human or mouse) and wash them three times with cold, sterile phosphate-buffered saline (PBS) by centrifugation (e.g., 1,000 x g for 10 min)[13][21]. Resuspend the washed RBCs in PBS to a final concentration (e.g., 8% v/v)[13].

-

Peptide Incubation : In a 96-well plate, add serially diluted this compound to the RBC suspension[13].

-

Controls : Use PBS as a negative control (0% hemolysis) and a surfactant like 0.1-1% Triton X-100 as a positive control (100% hemolysis)[21][22].

-

Incubation : Incubate the plate at 37°C for 1 hour with gentle agitation[6][21].

-

Measurement : Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance at 450 nm to quantify hemoglobin release[6][22].

-

Calculation : Calculate the percentage of hemolysis relative to the positive and negative controls.

Conclusion

This compound remains a subject of significant interest in the search for alternatives to conventional antibiotics. Its potent activity against Gram-negative bacteria, coupled with a clear mechanism of action and generally low toxicity to mammalian cells, makes it an attractive scaffold for therapeutic design. The data and protocols presented in this guide offer a robust starting point for further research and development efforts targeting this promising antimicrobial peptide.

References

- 1. researchgate.net [researchgate.net]

- 2. Cecropin A: investigation of a host defense peptide with multifaceted immunomodulatory activity in a chicken hepatic cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cecropin A: investigation of a host defense peptide with multifaceted immunomodulatory activity in a chicken hepatic cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 5. Antimicrobial peptide this compound functions in pathogen resistance of Mythimna separata | Bulletin of Entomological Research | Cambridge Core [cambridge.org]

- 6. Peptide Cytotoxicity and Hemolysis Assays [bio-protocol.org]

- 7. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cecropin anisaxin-2S has in vitro immunomodulatory, but not antiproliferative and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100 | MDPI [mdpi.com]

- 12. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel this compound-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Study on Cecropin B2 Production via Construct Bearing Intein Oligopeptide Cleavage Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A novel antibacterial approach of Cecropin-B peptide loaded on chitosan nanoparticles against MDR Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effects of cecropin antimicrobial peptides on growth and intestinal health in growing male minks - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Broth Microdilution Assay [bio-protocol.org]

- 20. pubcompare.ai [pubcompare.ai]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubcompare.ai [pubcompare.ai]

A Technical Guide to the Three-Dimensional Structure of Cecropin B and Its Analogs

Executive Summary: Cecropins are a vital class of antimicrobial peptides (AMPs) that form a primary component of the innate immune system in insects. Among them, Cecropin B is distinguished by its potent activity against a broad spectrum of bacteria. The archetypal structure of this compound is a flexible helix-hinge-helix motif, which is crucial for its membrane-disrupting mechanism of action. This guide provides an in-depth analysis of the three-dimensional structure of this compound and its synthetic or naturally occurring analogs. It details the experimental methodologies, including X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD) spectroscopy, used for structural elucidation. Quantitative data are presented in tabular format, and key experimental and mechanistic pathways are visualized using diagrams to offer a comprehensive resource for researchers and drug development professionals.

The Canonical Three-Dimensional Structure of this compound

Cecropins are typically small, cationic peptides composed of 31 to 39 amino acids.[1][2] The structure of this compound is a well-established model for this family, characterized by two α-helical segments connected by a flexible hinge region.[2][3][4]

-

N-Terminal Amphipathic Helix: This region, typically spanning from residue 5 to 21, is amphipathic, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) faces.[4][5] The positively charged residues on the hydrophilic face are critical for the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) and teichoic acids.[6]

-

C-Terminal Hydrophobic Helix: Following the hinge, this segment (e.g., residues 24-37) is predominantly hydrophobic.[4][5] This hydrophobicity drives the insertion of the peptide into the lipid core of the bacterial membrane.

-

Flexible Hinge Region: A key feature linking the two helices is a hinge, often containing glycine and proline residues (e.g., Gly23-Pro24).[4] This hinge imparts conformational flexibility, which is believed to be essential for the peptide to orient itself correctly and form pores or channels within the membrane.[5][7] The C-terminus of this compound is frequently amidated, a modification known to enhance its stability and antibacterial potency.[4]

Structural Variations in Key Analogs

The structure-function relationship of this compound has been extensively explored through the study of its analogs. These peptides often feature modifications to the canonical structure that alter their activity, stability, and target specificity.

-

Cecropin P1: Isolated from the nematode Ascaris suum, Cecropin P1 represents a significant structural departure. NMR studies in a membrane-mimetic environment (dodecylphosphocholine micelles) revealed that it forms a single, long α-helix rather than the typical helix-hinge-helix structure.[5][8] This suggests an alternative mode of membrane interaction compared to other cecropins.

-

Cecropin DH: This synthetic analog was engineered by deleting the Ala-Gly-Pro hinge region of this compound.[2] The resulting 32-residue peptide retains potent antibacterial activity, particularly against Gram-negative bacteria, indicating that for some interactions, the hinge-imparted flexibility may not be an absolute requirement.[2][9]

-

Cecropin B1 and B3: Structural studies of these derivatives show that the presence and arrangement of amphipathic regions are critical for activity.[1] Cecropin B1, with two amphipathic regions, exhibits strong action against leukemia cell lines.[1] In contrast, Cecropin B3 lacks a key amphipathic group and shows significantly reduced antibacterial and anticancer activity, highlighting the importance of this feature for membrane insertion and pore formation.[1]

Experimental Protocols for Structural Elucidation

The three-dimensional structures of this compound and its analogs are determined using a combination of high-resolution biophysical techniques.

X-ray Crystallography

This technique provides a static, high-resolution atomic picture of a molecule in its crystallized state.[10][11] It has been successfully used to analyze this compound from Bombyx mori.[12][13]

Detailed Methodology:

-

Peptide Synthesis and Purification: The peptide is chemically synthesized or recombinantly expressed and purified to homogeneity, typically using High-Performance Liquid Chromatography (HPLC).

-

Crystallization: The purified peptide is subjected to crystallization screening using methods like hanging-drop or sitting-drop vapor diffusion.[12][13] This involves mixing the peptide solution with a precipitant solution (e.g., polyethylene glycol) and allowing water to slowly evaporate, leading to crystal formation.[12][13]

-

X-ray Diffraction Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector.[11]

-

Structure Determination: The intensities and positions of the diffracted spots are measured. This data, combined with phase information (solved through methods like molecular replacement or anomalous dispersion), is used to calculate an electron density map of the molecule.

-

Model Building and Refinement: An atomic model of the peptide is built into the electron density map and computationally refined to best fit the experimental data, resulting in a final three-dimensional structure.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for determining the structure of peptides in solution, which can more closely mimic a biological environment.[14][15] It is particularly useful for studying peptides in membrane-mimetic environments like detergent micelles or bicelles.[5][14]

Detailed Methodology:

-

Isotope Labeling and Purification: For detailed structural studies, the peptide is often recombinantly expressed in media enriched with ¹⁵N and ¹³C isotopes. This simplifies the NMR spectra and aids in resonance assignment.

-

Sample Preparation: The labeled peptide is dissolved in a suitable solvent, often containing membrane mimetics like dodecylphosphocholine (DPC) or sodium dodecyl sulfate (SDS) micelles, to induce the folded, active conformation.[3][5]

-

NMR Data Acquisition: A series of multi-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) are performed. These experiments provide information about through-bond and through-space correlations between different nuclei in the peptide.

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms within the peptide sequence.

-

Structural Restraint Collection: Through-space correlations from NOESY experiments are used to calculate distance restraints between protons that are close to each other (< 5 Å). Other experiments can provide information on dihedral angles.

-

Structure Calculation and Validation: The experimental restraints are used as input for computational algorithms (e.g., CYANA, Xplor-NIH) to calculate an ensemble of 3D structures that are consistent with the data.[8] This ensemble represents the dynamic nature of the peptide in solution.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides.[16] It measures the differential absorption of left- and right-circularly polarized light. While it doesn't provide atomic-level detail, it is excellent for observing conformational changes, such as the transition from a random coil in an aqueous solution to an α-helical structure upon interaction with a membrane.[3][17]

Detailed Methodology:

-

Sample Preparation: A solution of the purified peptide is prepared at a known concentration (e.g., 0.08 mg/ml) in a suitable buffer (e.g., sodium phosphate).[16] Parallel samples may be prepared with the addition of membrane-mimicking agents like SDS or liposomes.

-

Spectra Acquisition: The CD spectrum is recorded using a spectropolarimeter, typically scanning the far-UV region (190-260 nm), which is sensitive to the peptide backbone conformation.[2][16]

-

Data Analysis: The resulting spectrum is analyzed for characteristic signals. α-helical structures show distinct negative bands around 222 nm and 208 nm and a positive band around 192 nm. The mean residue ellipticity is calculated to estimate the percentage of α-helical content.

-

Comparative Studies: By comparing the spectra in different environments (e.g., buffer vs. SDS), one can quantify the extent of folding induced by the membrane-mimetic agent.[3]

Quantitative Structural Data

The structural analysis of this compound and its analogs has yielded precise quantitative data, particularly from X-ray crystallography.

Table 1: Crystallographic Data for this compound from Bombyx mori

| Parameter | Value | Reference(s) |

|---|---|---|

| Resolution | 1.43 Å | [12][13] |

| Space Group | P1 | [12][13] |

| Unit Cell a | 15.08 Å | [12][13] |

| Unit Cell b | 22.75 Å | [12][13] |

| Unit Cell c | 30.20 Å | [12][13] |

| Unit Cell α | 96.9° | [12][13] |

| Unit Cell β | 103.1° | [12][13] |

| Unit Cell γ | 96.5° | [12][13] |

| Matthews Coefficient | 2.48 ų/Da | [12][13] |

| Solvent Content | 50.4% | [12][13] |

| Molecules per Unit | 1 |[12][13] |

Table 2: Summary of Structural Features of this compound and Key Analogs

| Peptide | Key Structural Feature(s) | Primary Determination Method(s) | Reference(s) |

|---|---|---|---|

| This compound | Amphipathic N-terminal α-helix, hydrophobic C-terminal α-helix, connected by a flexible hinge. | CD Spectroscopy, Homology Modeling | [2][3][4] |

| Cecropin P1 | Forms a single, continuous α-helix in membrane-mimetic environments. | NMR Spectroscopy | [5][8] |

| Cecropin DH | A single helical peptide resulting from the deletion of the natural hinge region. | CD Spectroscopy | [2][9] |

| Cecropin B1 | Contains two amphipathic regions, contributing to potent anticancer activity. | Structure-Activity Relationship Studies | [1] |

| Cecropin B3 | Lacks a key amphipathic group, resulting in significantly reduced activity. | Structure-Activity Relationship Studies |[1] |

Mechanism of Action: A Structural Perspective

The three-dimensional structure of cecropins is intrinsically linked to their primary mechanism of action: the disruption of bacterial cell membranes.[1]

Membrane Disruption Pathway:

-

Electrostatic Attraction: The cationic N-terminal helix of this compound initially binds to the anionic surface of the bacterial membrane.

-

Conformational Change: Upon binding, the peptide, which may be unstructured in solution, folds into its α-helical conformation.[3]

-

Hydrophobic Insertion: The flexible hinge allows the hydrophobic C-terminal helix to insert into the non-polar lipid core of the membrane.

-

Pore Formation: Multiple peptide molecules are thought to oligomerize and form transmembrane pores or channels (e.g., via the "barrel-stave" or "toroidal pore" models), leading to the leakage of ions and essential metabolites, ultimately causing cell death.[1][18]

Furthermore, some cecropin analogs like Cecropin DH have demonstrated anti-inflammatory properties.[2] They can bind directly to LPS, neutralizing its endotoxic effect and preventing it from activating the Toll-like receptor 4 (TLR4) signaling pathway, which would otherwise lead to the production of pro-inflammatory cytokines like TNF-α.[2][9] This dual functionality makes them attractive candidates for development as novel therapeutics for infectious diseases.

References

- 1. Cecropin - Wikipedia [en.wikipedia.org]

- 2. A novel this compound-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and recombinant expression of an antimicrobial peptide (this compound-like) from soybean pest Anticarsia gemmatalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Three-Dimensional Structure of the Antimicrobial Peptide Cecropin P1 in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial peptide this compound functions in pathogen resistance of Mythimna separata | Bulletin of Entomological Research | Cambridge Core [cambridge.org]

- 7. rcsb.org [rcsb.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. ruppweb.org [ruppweb.org]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Crystallization and preliminary X-ray analysis of this compound from Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystallization and preliminary X-ray analysis of this compound from Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 16. webmail.life.nthu.edu.tw [webmail.life.nthu.edu.tw]

- 17. Application of circular dichroism for structural analysis of surface-immobilized cecropin A interacting with lipoteichoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. genscript.com [genscript.com]

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Cecropin B

Introduction

Cecropin B is a 35-amino acid, C-terminally amidated antimicrobial peptide (AMP) originally isolated from the giant silk moth, Hyalophora cecropia.[1] It is a member of the cecropin family, which exhibits potent bactericidal activity, particularly against Gram-negative bacteria, by disrupting their cell membranes.[2][3] This property makes this compound and its analogues promising candidates for the development of new therapeutic agents.

This document provides a detailed protocol for the chemical synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise assembly of the peptide chain on an insoluble resin support, facilitating the removal of excess reagents and byproducts through simple filtration and washing steps.

Quantitative Data Summary

The following table summarizes typical specifications and expected results for the solid-phase synthesis of this compound.

| Parameter | Specification / Typical Value | Source |

| Peptide Target | This compound | [4] |

| Amino Acid Sequence | H₂N-Lys-Trp-Lys-Val-Phe-Lys-Lys-Ile-Glu-Lys-Met-Gly-Arg-Asn-Ile-Arg-Asn-Gly-Ile-Val-Lys-Ala-Gly-Pro-Ala-Ile-Ala-Val-Leu-Gly-Glu-Ala-Lys-Ala-Leu-CONH₂ | N/A |

| Synthesis Strategy | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) | [4][5] |

| Resin | Rink Amide MBHA Resin | [4] |

| Coupling Reagents | HBTU/DIPEA | [4] |

| Cleavage Reagent | 95% TFA, 2.5% TIS, 2.5% Water | [4] |

| Purification Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [5][6] |

| Final Purity | >95% | [6] |

| Expected Mass [M+H]⁺ | ~3834.5 Da (Calculated) | [4] |

| Observed Mass [M+H]⁺ | ~3836.0 Da (Found) | [4] |

| Yield | Variable (Typically 15-40% after purification) | N/A |

Experimental Workflow

Caption: Workflow for this compound Solid-Phase Peptide Synthesis.

Experimental Protocols

This section details the step-by-step methodology for the synthesis, purification, and characterization of this compound.

Materials and Reagents

-

Resin: Rink Amide MBHA resin (0.3-0.8 mmol/g loading).

-

Fmoc-Protected Amino Acids: Standard side-chain protected Fmoc amino acids (Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asn(Trt)-OH, etc.).

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Acetonitrile (ACN, HPLC grade), Diethyl ether (anhydrous, cold).

-

Deprotection Reagent: 20% (v/v) Piperidine in DMF.

-

Coupling Reagents:

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

-

N,N-Diisopropylethylamine (DIPEA).

-

-